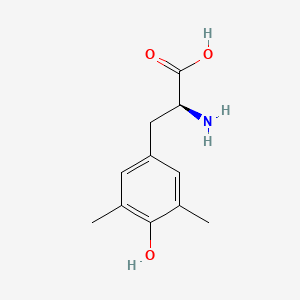

3,5-Dimethyl-L-tyrosine

Description

BenchChem offers high-quality 3,5-Dimethyl-L-tyrosine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,5-Dimethyl-L-tyrosine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-amino-3-(4-hydroxy-3,5-dimethylphenyl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3/c1-6-3-8(4-7(2)10(6)13)5-9(12)11(14)15/h3-4,9,13H,5,12H2,1-2H3,(H,14,15)/t9-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFQINAKFXBIFHG-VIFPVBQESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1O)C)CC(C(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC(=C1O)C)C[C@@H](C(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20651811 | |

| Record name | 3,5-Dimethyl-L-tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20651811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88262-44-6 | |

| Record name | 3,5-Dimethyl-L-tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20651811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3,5 Dimethyl L Tyrosine and Its Derivatives

Chemical Synthesis Approaches

The synthesis of 3,5-dimethyl-L-tyrosine, a sterically hindered and non-proteinogenic amino acid, requires precise control over stereochemistry and regiochemistry. Researchers have developed several robust methods to achieve this, each with distinct advantages and applications. These methods are broadly categorized into stereoselective syntheses, which establish the chiral center at the α-carbon, and regioselective reactions that introduce the methyl groups onto the phenolic ring.

Stereoselective Syntheses of 3,5-Dimethyl-L-tyrosine

The creation of the L-configuration at the α-carbon is a paramount challenge in the synthesis of 3,5-dimethyl-L-tyrosine. The following subsections describe key stereoselective methods that have been successfully employed.

Asymmetric hydrogenation of a prochiral precursor is a powerful and widely used method for the synthesis of chiral amino acids. This strategy typically involves the use of a transition metal catalyst, such as rhodium, complexed with a chiral phosphine (B1218219) ligand. The substrate for this reaction is usually an N-acyl-α,β-dehydroamino acid derivative of 3,5-dimethyl-L-tyrosine.

The general approach involves the preparation of an α,β-unsaturated precursor, such as N-acetyl-α,β-dehydro-3,5-dimethylphenylalanine. This precursor is then subjected to hydrogenation in the presence of a chiral rhodium catalyst. The chiral ligand on the rhodium complex directs the hydrogen addition to one face of the double bond, leading to the formation of the desired L-enantiomer with high enantiomeric excess (ee). New rhodium catalysts with unsymmetric P-chirogenic bis(phosphino)ethanes have demonstrated very high enantioselectivity (98-99%) in the hydrogenation of α-dehydroamino acid derivatives. nih.gov The choice of solvent and pressure can also influence the reaction's efficiency and stereoselectivity. researchgate.net Another approach involves the use of a three-hindered quadrant chiral ligand with a rhodium complex, which has shown high enantioselectivity for both (E)- and (Z)-isomers of β-acetamido dehydroamino acid substrates. nih.gov

Table 1: Representative Rhodium-Catalyzed Asymmetric Hydrogenation of Dehydroamino Acid Precursors

| Catalyst/Ligand | Substrate | Solvent | Pressure (bar) | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| [Rh(COD)(BisP*)]BF₄ | α-Dehydroamino acid derivative | Methanol | 1-10 | 98-99% | nih.gov |

| Rhodium/MonoPhos (7a) | Methyl (Z)-α-acetamidocinnamate | Toluene | 5 | >98% | researchgate.net |

This table presents representative data for analogous reactions, as specific data for 3,5-dimethyl-L-tyrosine precursors was not available in the cited literature.

A well-established method for the asymmetric synthesis of α-amino acids is the alkylation of chiral Schiff base complexes of glycine (B1666218). This approach utilizes a chiral auxiliary to direct the stereochemical outcome of the alkylation reaction. A prominent example involves the use of a nickel(II) complex of a Schiff base derived from glycine and a chiral ligand, such as (S)-o-[(N-benzylprolyl)amino]benzophenone.

In this methodology, the nickel(II) complex acts as a chiral glycine enolate equivalent. The complex is deprotonated with a base to form a nucleophilic enolate, which is then alkylated with an appropriate electrophile. For the synthesis of 3,5-dimethyl-L-tyrosine, the electrophile would be a 3,5-dimethylbenzyl halide. The bulky chiral ligand on the nickel complex shields one face of the enolate, leading to a highly diastereoselective alkylation. Subsequent hydrolysis of the alkylated complex removes the chiral auxiliary and the metal, yielding the desired L-amino acid with high optical purity. This method has been successfully used to synthesize a variety of (S)-α-amino acids with optical yields ranging from 70-92%. nih.gov

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis. These reactions are highly versatile and have been adapted for the synthesis of complex amino acids like 3,5-dimethyl-L-tyrosine.

The Negishi coupling, which involves the reaction of an organozinc reagent with an organic halide in the presence of a nickel or palladium catalyst, has been effectively used for the synthesis of sterically hindered tyrosine derivatives. A notable application is the rapid synthesis of Boc-2',6'-dimethyl-l-tyrosine, a regioisomer of the target compound, through a microwave-assisted Negishi coupling. researchgate.netnih.gov This methodology can be adapted for the synthesis of the 3,5-dimethyl isomer.

The synthesis typically starts with a protected L-iodotyrosine derivative, which is then coupled with an organozinc reagent, such as dimethylzinc. The reaction is catalyzed by a palladium complex, often with a specialized ligand like SPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl), which is effective for coupling with sterically hindered substrates. researchgate.net The use of microwave irradiation can significantly accelerate the reaction, reducing reaction times from hours to minutes. nih.govnih.gov

Table 2: Microwave-Assisted Negishi Coupling for the Synthesis of a Dimethyl-L-tyrosine Derivative

| Aryl Halide | Organozinc Reagent | Catalyst/Ligand | Solvent | Time | Yield | Reference |

|---|

This table is based on the synthesis of the 2',6'-isomer, but the methodology is directly applicable to the 3',5'-isomer.

Direct C-H bond functionalization represents a highly atom-economical and efficient approach to introduce substituents onto an aromatic ring. Palladium-catalyzed ortho-C-H methylation of tyrosine derivatives has emerged as a powerful strategy for the synthesis of 3,5-dimethyl-L-tyrosine. nih.gov

This method often employs a directing group, such as a picolinamide, attached to the amino group of the tyrosine starting material. The directing group coordinates to the palladium catalyst, positioning it in close proximity to the ortho-C-H bonds of the phenolic ring. In the presence of a methylating agent, such as methyl iodide or dimethyl carbonate, and an oxidant, the palladium catalyst facilitates the sequential methylation of both ortho positions. nih.govdicp.ac.cn A key advantage of this method is that it often proceeds without racemization at the chiral α-carbon. nih.gov

Table 3: Palladium-Catalyzed Regioselective Dimethylation of a Tyrosine Derivative

| Substrate | Catalyst | Methylating Agent | Oxidant/Base | Solvent | Yield | Reference |

|---|---|---|---|---|---|---|

| N-picolinoyl-L-tyrosine methyl ester | Pd(OAc)₂ | MeI | Ag₂CO₃ | Toluene | Good | nih.gov |

Palladium-Catalyzed Coupling Reactions

Synthesis of Protected 3,5-Dimethyl-L-tyrosine for Peptide Chemistry

The introduction of protecting groups on the amino and carboxyl functionalities of 3,5-dimethyl-L-tyrosine is essential for its use in solid-phase peptide synthesis (SPPS). The most common protecting groups are tert-butoxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc).

Boc-Protected Derivatives

The synthesis of Boc-protected 3,5-dimethyl-L-tyrosine (Boc-Dmt-OH) is a key step for its application in peptide synthesis. One reported method involves a three-step synthesis that utilizes a microwave-assisted Negishi coupling as the key carbon-carbon bond-forming step. This approach has been highlighted for its efficiency in producing this important unnatural amino acid.

Another strategy involves the ortho-dimethylation of tyrosine derivatives. A palladium-catalyzed C-H functionalization has been described as a general method for this transformation, providing a practical route to this synthetically important building block. nih.gov

The table below summarizes a synthetic approach to Boc-2',6'-dimethyl-l-tyrosine:

| Step | Description | Reagents and Conditions | Yield |

| 1 | Synthesis of iodoalanine intermediate | Boc-Ser-OMe, Appel conditions | - |

| 2 | Microwave-assisted Negishi cross-coupling | 3,5-dimethyl-4-iodophenol, Pd2(dba)3, SPhos | 56% |

| 3 | Methyl ester hydrolysis | - | - |

Fmoc-Protected Derivatives

The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is widely used in modern solid-phase peptide synthesis due to its base-lability. The synthesis of Fmoc-3,5-dimethyl-L-tyrosine allows for its direct use in Fmoc-based SPPS protocols. While specific literature detailing the direct Fmoc protection of 3,5-dimethyl-L-tyrosine is not abundant, general methods for the Fmoc protection of amino acids are well-established. These typically involve the reaction of the amino acid with Fmoc-chloride or Fmoc-succinimidyl carbonate (Fmoc-OSu) under basic conditions.

For instance, the synthesis of other Fmoc-protected substituted tyrosines, such as Fmoc-3-nitro-L-tyrosine, is a standard procedure in peptide chemistry. nih.gov The introduction of the Fmoc group to 3-nitro-L-tyrosine is a crucial step that enables its use in SPPS to study protein nitration or for post-synthetic modifications. nih.gov A similar strategy could be applied to 3,5-dimethyl-L-tyrosine.

Furthermore, a synthetic strategy for (L)-monomethyl tyrosine (Mmt) has been reported that yields the N-Fmoc derivative, ready for use in SPPS. nih.gov This method, which involves a regioselective Pd-catalyzed C(sp2)–H activation, could potentially be adapted for the synthesis of the di-methylated analogue. nih.gov

Preparation of Related Di-substituted Tyrosine Analogues

The synthesis of other 3,5-disubstituted tyrosine derivatives, such as the brominated and iodinated analogs, provides valuable tools for biochemical and medicinal chemistry research.

Bromination of L-Tyrosine to Yield 3,5-Dibromo-L-tyrosine

3,5-Dibromo-L-tyrosine can be prepared through the electrophilic bromination of L-tyrosine. A straightforward and efficient method involves the reaction of L-tyrosine with dimethyl sulfoxide (B87167) (DMSO) in a mixture of hydrobromic acid (HBr) and acetic acid (AcOH). rsc.orgacs.org By controlling the stoichiometry of DMSO, either mono- or di-bromination can be achieved in good yields. rsc.orgacs.org This method is considered simple and safe for producing gram quantities of 3,5-dibromo-L-tyrosine. rsc.org

The reaction conditions are summarized in the table below:

| Starting Material | Reagents | Product | Yield | Reference |

| L-Tyrosine | 2.2 equiv. DMSO in HBr/AcOH | 3,5-Dibromo-L-tyrosine | Good | rsc.orgacs.org |

Iodination of L-Tyrosine to Yield 3,5-Diiodotyrosine

3,5-Diiodo-L-tyrosine is an important intermediate in the synthesis of thyroid hormones. nih.govnih.gov Its synthesis involves the iodination of L-tyrosine. This di-iodinated derivative of L-tyrosine is a non-proteinogenic amino acid. nih.gov

Historically, the synthesis of radiolabeled [3,5-125I]Diiodo-L-tyrosine has been crucial for studying thyroid hormone metabolism. researchgate.net The general method for iodination involves treating L-tyrosine with an iodinating agent, such as iodine monochloride or potassium iodide with an oxidizing agent, under controlled pH conditions.

Enzymatic Synthesis and Biocatalytic Routes

Enzymatic methods offer a green and highly selective alternative to chemical synthesis. While specific enzymatic routes for the direct synthesis of 3,5-dimethyl-L-tyrosine are not well-documented in the literature, the enzymatic synthesis of L-tyrosine and its derivatives is an active area of research. epa.gov

Enzymes such as tyrosine phenol-lyase (TPL) are known to catalyze the synthesis of L-tyrosine and its analogs from phenol (B47542), pyruvate (B1213749), and ammonia (B1221849). epa.gov For instance, a chemo-enzymatic process has been successfully employed to prepare multigram quantities of 3,5-difluorotyrosine (B1604624) from 2,6-difluorophenol, pyruvate, and ammonia, utilizing a tyrosine phenol-lyase. rsc.org This suggests the potential for developing a biocatalytic route for 3,5-dimethyl-L-tyrosine, provided a suitable 2,6-dimethylphenol (B121312) substrate and an appropriately engineered enzyme are available.

Research into the derivatization of L-tyrosine using various biocatalysts is ongoing, with a focus on modifying the α-amino, α-carboxyl, and phenolic hydroxyl groups to produce high-value chemicals. epa.gov

Tyrosine Aminotransferase-Mediated Synthesis of Unnatural Amino Acids

Tyrosine aminotransferase (TAT) is a pyridoxal-5'-phosphate (PLP)-dependent enzyme that plays a key role in the natural catabolism of tyrosine. wikipedia.org It catalyzes the reversible transfer of an amino group from tyrosine to a keto-acid acceptor, typically α-ketoglutarate, to produce 4-hydroxyphenylpyruvate and glutamate. wikipedia.orgyoutube.com

The mechanism of TAT involves the formation of a Schiff base between the PLP cofactor and the amino acid substrate. This is followed by the removal of the amino acid's α-proton, leading to a quinonoid intermediate. nih.gov This mechanism is central to the enzyme's function and can be harnessed for the synthesis of novel amino acids.

While wild-type TATs often exhibit narrow substrate specificity, primarily favoring tyrosine, this characteristic can be expanded through protein engineering. wikipedia.orgnih.gov By modifying the active site of the enzyme, it becomes possible to accommodate different substrates, including precursors to unnatural amino acids. The general principle involves using an engineered TAT to transfer an amino group to a custom α-keto acid precursor, thereby generating the desired UAA with high stereoselectivity. Although direct synthesis of 3,5-Dimethyl-L-tyrosine using a specifically engineered TAT is not extensively documented in readily available literature, the fundamental principles of transaminase biocatalysis provide a clear framework for such a potential synthesis route.

General Principles of Enzymatic Synthesis of Tyrosine Derivatives

A more broadly applied and documented enzymatic method for synthesizing tyrosine derivatives involves the use of tyrosine phenol lyase (TPL). wikipedia.org TPL, another PLP-dependent enzyme, catalyzes the reversible α,β-elimination of L-tyrosine to phenol, pyruvate, and ammonia. wikipedia.orgresearchgate.net By manipulating reaction conditions, such as maintaining a high concentration of substrates, the reverse reaction can be favored, making TPL a powerful tool for C-C bond formation and the synthesis of L-tyrosine analogs from substituted phenols. researchgate.net

The general principle involves the condensation of a phenol derivative with pyruvate and an ammonia source. This method has been successfully used to create a variety of 3-substituted tyrosine derivatives. For instance, researchers have engineered TPL from Citrobacter freundii to accept substrates that the wild-type enzyme would not, such as o-cresol, leading to the efficient, single-step production of 3-methyl-L-tyrosine with excellent enantiomeric excess (>97%). researchgate.net

This concept has been further expanded into multi-enzyme cascades to synthesize tyrosine derivatives from even simpler and more cost-effective starting materials. A notable example is the one-pot synthesis of 3-methyl-L-tyrosine from toluene. This biocatalytic cascade uses two main enzymatic steps:

Hydroxylation : The monooxygenase P450 BM3 first hydroxylates the substituted benzene (B151609) (e.g., toluene) to create the corresponding phenol derivative (e.g., cresol). acs.org

Condensation : Tyrosine phenol lyase then catalyzes the reaction between the newly formed phenol, pyruvate, and ammonia to produce the final L-tyrosine derivative. acs.org

This cascade approach, which successfully yielded 3-methyl-L-tyrosine from crude gasoline blends containing toluene, demonstrates the potential for producing 3,5-Dimethyl-L-tyrosine by using 3,5-dimethylphenol (B42653) as a starting substrate in a TPL-catalyzed reaction or a corresponding xylene in a multi-enzyme system. acs.org

Table 1: Examples of Enzymatic Synthesis of Tyrosine Derivatives

| Enzyme(s) | Starting Substrate(s) | Product | Key Features |

|---|---|---|---|

| Engineered Tyrosine Phenol Lyase (TPL) | o-cresol, Pyruvate, Ammonia | 3-Methyl-L-tyrosine | Single-step biocatalytic synthesis with >97% enantiomeric excess. researchgate.net |

| P450 BM3 Monooxygenase & Tyrosine Phenol Lyase (TPL) | Toluene, Pyruvate, Ammonia, O₂ | 3-Methyl-L-tyrosine | One-pot, two-step cascade converting a simple arene to an L-tyrosine derivative. acs.org |

| Tyrosine Phenol Lyase (TPL) | Phenol, Pyruvate, Ammonia | L-Tyrosine | Reversible reaction driven towards synthesis by high substrate concentration. researchgate.netresearchgate.net |

| Serine Deaminase & Tyrosine Phenol Lyase (TPL) | L-Serine, Phenol | L-Tyrosine | Three-step biocatalytic process to produce tyramine (B21549) from L-serine. nih.gov |

Chemical Compounds Mentioned

Table 2: List of Chemical Compounds

| Compound Name |

|---|

| 3,5-Dimethyl-L-tyrosine |

| 3-methyl-L-tyrosine |

| 4-hydroxyphenylpyruvate |

| α-ketoglutarate |

| Ammonia |

| Glutamate |

| L-tyrosine |

| o-cresol |

| Phenol |

| Pyruvate |

| Toluene |

Incorporation of 3,5 Dimethyl L Tyrosine into Peptides and Proteins

Solid-Phase Peptide Synthesis (SPPS) for 3,5-Dimethyl-L-tyrosine Integration

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone technique for the chemical synthesis of peptides, allowing for the straightforward incorporation of unnatural amino acids such as 3,5-Dimethyl-L-tyrosine. The process relies on assembling a peptide chain sequentially while the C-terminal end is anchored to an insoluble polymer resin. nih.gov The most prevalent strategy for SPPS is the Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) method. springernature.comcsic.es

The general cycle of SPPS involves repeated steps of deprotection, activation, and coupling. nih.gov

Resin Loading : The first amino acid, which will be the C-terminus of the final peptide, is attached to a solid support, such as a polystyrene or polyethylene (B3416737) glycol (PEG) resin. csic.esuci.edu

Nα-Deprotection : The temporary Nα-protecting group, typically Fmoc, is removed from the resin-bound amino acid. This is commonly achieved using a solution of piperidine (B6355638) in an organic solvent like dimethylformamide (DMF). springernature.comuci.edu

Amino Acid Activation & Coupling : The next amino acid in the sequence, with its Nα-amino group protected by Fmoc and its side chain protected if necessary, is activated. Its carboxyl group is activated using coupling reagents to facilitate the formation of a peptide bond with the free amino group of the resin-bound residue. nih.govrsc.org Common activating agents include aminium-derived reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (N,N,N′,N′-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate). springernature.comrsc.org

Iteration : This cycle of deprotection and coupling is repeated until the desired peptide sequence, including the incorporated 3,5-Dimethyl-L-tyrosine, is fully assembled. peptide.com

Cleavage and Final Deprotection : Once the synthesis is complete, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously, typically using a strong acid cocktail containing trifluoroacetic acid (TFA). csic.espeptide.com

For the incorporation of 3,5-Dimethyl-L-tyrosine, a pre-derivatized Fmoc-3,5-Dimethyl-L-tyrosine building block is used. This monomer is added during the coupling step at the desired position in the peptide sequence, following the standard SPPS protocol. The dimethylated phenolic side chain of this amino acid is stable to the standard reagents used in Fmoc-based SPPS, including piperidine for deprotection and TFA for final cleavage, thus not requiring a specific side-chain protecting group.

A study on peptides containing dimethyl tyrosine demonstrated successful synthesis using standard Fmoc SPPS with TBTU (N,N,N′,N′-Tetramethyl-O-(benzotriazol-1-yl)uronium tetrafluoroborate) and DIPEA (N,N-Diisopropylethylamine) as coupling reagents. rsc.org

Table 1: General Protocol for Fmoc-based SPPS

| Step | Procedure | Common Reagents | Purpose |

|---|---|---|---|

| 1. Resin Swelling | Resin is swelled in a suitable solvent. | Dimethylformamide (DMF) | Prepares the resin for synthesis by expanding the polymer matrix. |

| 2. Fmoc Deprotection | The resin-bound peptide is treated to remove the N-terminal Fmoc group. | 20% Piperidine in DMF | Exposes the N-terminal amine for the next coupling reaction. springernature.com |

| 3. Washing | Resin is washed multiple times. | DMF | Removes excess deprotection reagent and byproducts. |

| 4. Coupling | The next Fmoc-protected amino acid is activated and added to the resin. | Fmoc-amino acid, Coupling agent (e.g., HATU, HCTU), Base (e.g., DIPEA) in DMF | Forms the new peptide bond. uci.edu |

| 5. Washing | Resin is washed again. | DMF, Dichloromethane (DCM) | Removes excess reagents and unreacted amino acid. |

| 6. Final Cleavage | The completed peptide is cleaved from the resin and side-chain protecting groups are removed. | Trifluoroacetic acid (TFA) cocktail (e.g., TFA/H2O/TIPS) | Releases the final, unprotected peptide into solution. |

Genetic Encoding and Translational Systems

Genetic code expansion allows for the site-specific incorporation of ncAAs into proteins in living organisms or in vitro systems. frontiersin.org This is achieved by engineering an orthogonal translation system (OTS) composed of an aminoacyl-tRNA synthetase (aaRS) and its cognate transfer RNA (tRNA). frontiersin.orgacs.org This OTS functions independently of the host cell's endogenous synthetases and tRNAs. acs.org

An orthogonal aaRS/tRNA pair is engineered to uniquely recognize a specific ncAA, like 3,5-Dimethyl-L-tyrosine, and incorporate it in response to a reassigned codon, most commonly the amber stop codon (UAG). frontiersin.orgacs.org The process involves:

Choosing an Orthogonal Pair : A suitable aaRS/tRNA pair from one organism (e.g., Methanocaldococcus jannaschii tyrosyl-tRNA synthetase/tRNA) is chosen for use in a different host organism (e.g., E. coli). google.com This inherent lack of cross-reactivity is the foundation of orthogonality.

Synthetase Engineering : The active site of the chosen aaRS is mutated through directed evolution or rational design. This re-engineers its specificity, enabling it to recognize and charge the desired ncAA (e.g., 3,5-Dimethyl-L-tyrosine) while discriminating against all 20 canonical amino acids.

tRNA Engineering : The anticodon of the orthogonal tRNA is mutated to recognize a nonsense or rare codon. For instance, the anticodon of a tyrosine-accepting tRNA might be changed from GUA to CUA to read the amber stop codon UAG. mdpi.com

In Vivo Incorporation : When the engineered OTS components are expressed in a host cell along with a target gene containing a UAG codon at a specific site, and the ncAA is supplied in the growth medium, the orthogonal aaRS charges the orthogonal tRNA with the ncAA. The ribosome then incorporates the ncAA at the UAG codon, producing a full-length protein containing the ncAA at the desired position. acs.org

While specific orthogonal systems for 3,5-Dimethyl-L-tyrosine are not as widely documented as for other tyrosine analogs like 3-iodo-L-tyrosine or O-methyl-L-tyrosine, the principles established for these similar compounds are directly applicable. acs.orgpnas.org The development of chimeric aaRS/tRNA pairs has further enhanced the flexibility and efficiency of incorporating a variety of phenylalanine, tyrosine, and tryptophan analogues. acs.org

Cell-free protein synthesis (CFPS) systems provide a powerful alternative to in vivo expression for incorporating ncAAs. mdpi.com These systems, typically derived from E. coli or wheat germ extracts, contain all the necessary translational machinery (ribosomes, tRNAs, aminoacyl-tRNA synthetases, initiation, elongation, and termination factors) to synthesize proteins from a DNA template. mdpi.comresearchgate.net

The open nature of CFPS systems allows for direct manipulation of the reaction components, making the incorporation of ncAAs more straightforward than in living cells. researchgate.net To incorporate an ncAA like 3,5-Dimethyl-L-tyrosine, the system is supplemented with:

The desired ncAA.

A DNA template for the target protein, engineered with an amber (UAG) codon at the site of incorporation.

An orthogonal aaRS/tRNA pair specific for the ncAA. frontiersin.org

An E. coli S30 extract system, for example, can be used. mdpi.com A variation of this involves using extracts from E. coli strains where the release factor 1 (RF1), which recognizes the UAG stop codon, has been deleted. This significantly improves the efficiency of ncAA incorporation by preventing premature termination of translation. mdpi.com Wheat germ cell-free systems have also been successfully used to incorporate tyrosine analogs like 3-iodo-L-tyrosine with high fidelity (>95%) when supplied with the specific variant enzyme and suppressor tRNA. pnas.org

Table 2: Comparison of In Vivo and Cell-Free Incorporation Systems

| Feature | In Vivo Systems (e.g., E. coli) | Cell-Free Systems (CFPS) |

|---|---|---|

| Environment | Complex cellular environment. | Controlled, open in vitro environment. researchgate.net |

| Protein Yield | Potentially very high (g/L scale). | Generally lower, but improving (mg/mL to g/L scale). researchgate.net |

| Toxicity Issues | ncAA or expressed protein can be toxic to the host cell. acs.org | Toxicity is not a concern, allowing for the synthesis of toxic proteins. mdpi.com |

| Ease of Use | Requires transformation and cell culture. | Simpler setup, direct addition of components. researchgate.net |

| Cost of ncAA | Can be high due to the large volumes of culture media required. | More economical as smaller reaction volumes are used. mdpi.com |

| Fidelity | Competition with endogenous release factors can lower efficiency. | Higher efficiency, especially in RF1-depleted systems. mdpi.com |

Chemical Ligation Methods for Peptide and Protein Modification

Chemical ligation techniques enable the joining of two or more synthetic or recombinant peptide fragments to create a larger polypeptide chain. nih.gov These methods are particularly valuable for incorporating ncAAs into proteins that are too large to be synthesized entirely by SPPS. The most prominent of these methods is Native Chemical Ligation (NCL).

NCL involves the reaction between two unprotected peptide fragments. One fragment must have a C-terminal α-thioester, and the other must have an N-terminal cysteine residue. nih.govpnas.org The reaction proceeds in two steps:

Transthioesterification : A rapid, reversible thiol exchange occurs where the thiol side chain of the N-terminal cysteine of one peptide attacks the C-terminal thioester of the other peptide. This forms a new thioester intermediate, linking the two peptides via a non-native bond.

Intramolecular S-to-N Acyl Shift : The thioester-linked intermediate undergoes a spontaneous and irreversible intramolecular rearrangement. The α-amino group of the cysteine attacks the thioester carbonyl, resulting in the formation of a stable, native peptide bond at the ligation site.

While standard NCL requires a cysteine at the ligation junction, extensions of this method have been developed to ligate at other amino acid residues. nih.gov For incorporating 3,5-Dimethyl-L-tyrosine, a peptide fragment containing this ncAA can be synthesized via SPPS and then ligated to another peptide or a recombinantly expressed protein segment. For example, a synthetic peptide containing 3,5-Dimethyl-L-tyrosine and a C-terminal thioester could be ligated to a protein expressed with an N-terminal cysteine.

Another powerful variant is Expressed Protein Ligation (EPL), which combines recombinant protein expression with NCL. pnas.org In EPL, a target protein is expressed as a fusion with an intein domain and an affinity tag. Upon exposure to a thiol-containing reagent, the intein facilitates the cleavage of the target protein, leaving a reactive C-terminal α-thioester. This activated protein can then be ligated to a synthetic peptide containing an N-terminal cysteine and, in this context, an internal 3,5-Dimethyl-L-tyrosine residue. pnas.org

Influence of 3,5-Dimethyl-L-tyrosine on Amino Acid Composition of Cellular Proteins

If an engineered aaRS intended for 3,5-Dimethyl-L-tyrosine is not perfectly orthogonal, it might exhibit some low-level cross-reactivity, mis-charging endogenous tRNAs with 3,5-Dimethyl-L-tyrosine or charging the orthogonal tRNA with a canonical amino acid. However, the multi-step selection processes used to evolve orthogonal pairs are designed to minimize such off-target effects. frontiersin.org

The primary and intended effect is the site-specific replacement of a single, targeted amino acid with 3,5-Dimethyl-L-tyrosine within a specific protein of interest, as dictated by the placement of the unique codon (e.g., UAG). acs.org The global amino acid composition of all other cellular proteins should remain unchanged. Studies involving the genetic incorporation of various tyrosine analogs have demonstrated high fidelity, with mis-incorporation of the natural amino acid at the target site being the main concern, rather than a global disruption of protein composition. pnas.orgnih.gov For example, when incorporating 3-iodo-L-tyrosine in a wheat germ CFPS system, over 95% of the protein produced contained the intended unnatural amino acid at the target site, with the remainder being the wild-type protein resulting from mis-incorporation of L-tyrosine. pnas.org The presence of 3,5-Dimethyl-L-tyrosine in the media is not expected to alter the biosynthetic pathways of other amino acids or lead to its random, untargeted incorporation into the proteome.

Structural Characterization of 3,5 Dimethyl L Tyrosine Containing Peptides and Proteins

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the three-dimensional structure and dynamics of molecules in solution. It provides detailed information at the atomic level, making it invaluable for understanding the conformational effects of incorporating modified residues like 3,5-Dimethyl-L-tyrosine.

Investigations of Structured Conformation in Opioid Pharmacophores

The 3,5-Dimethyl-L-tyrosine (Dmt) residue is a key component in many synthetic opioid peptides, most notably in the Dmt-Tic pharmacophore, where Tic stands for 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid. This pharmacophore is known to be a potent and selective delta-opioid receptor antagonist. researchgate.netnih.gov NMR analysis has been instrumental in understanding why this combination is so effective.

Studies on multivalent ligands incorporating Dmt have shown that this residue induces a structured conformation at the N-terminus (the opioid pharmacophore). nih.gov This pre-organization of the pharmacophore is thought to reduce the entropic penalty upon binding to the receptor, thereby increasing affinity. For instance, NMR structural analysis of a potent peptide derivative, compound 7 (Dmt-D-Ala-Gly-Phe-Met-Pro-Leu-Trp-NH-[3',5'-(CF(3))(2)-Bzl]), suggested that the Dmt residue helps to create a structured conformation in the opioid-binding part of the molecule. nih.gov This conformational rigidity is a key factor in achieving high affinity and specific activity at opioid receptors. researchgate.netnih.govnih.gov

Table 1: Opioid Receptor Affinities of Peptidomimetics Containing the Dmt-Tic Pharmacophore This table presents binding affinity data (Ki) for a series of compounds containing the Dmt-Tic pharmacophore, illustrating their high affinity for the δ-opioid receptor and varying affinity for the μ-opioid receptor.

| Compound | δ-Opioid Receptor Affinity (Kiδ, nM) | μ-Opioid Receptor Affinity (Kiμ, nM) |

|---|---|---|

| 1 | 0.068 | 0.13 |

| 2 | 0.12 | 0.45 |

| 3 | 0.25 | 5.50 |

| 4 | 0.64 | 1.20 |

| 5 | 0.33 | 2.80 |

| 6 | 0.41 | 3.10 |

| 7 | 0.29 | 1.80 |

| 8 | 0.55 | 4.20 |

| 9 | 0.19 | 0.98 |

| 10 | 0.48 | 0.75 |

Data sourced from a study on Dmt-Tic opioid pharmacophores. nih.gov

Analysis of Protein Folding and Dynamics Using Fluorinated Tyrosine Analogues

While not directly involving 3,5-Dimethyl-L-tyrosine, the use of fluorinated amino acids like 3-fluoro-L-tyrosine in ¹⁹F NMR studies provides a powerful parallel for understanding protein structure and dynamics. acs.org ¹⁹F NMR is an exceptionally sensitive technique for probing molecular interactions and conformational changes in proteins. acs.orgnih.govacs.org The fluorine nucleus (¹⁹F) has a high intrinsic sensitivity and its chemical shift is highly responsive to its local environment, making it an excellent probe for detecting subtle changes in protein structure. acs.orgacs.org

Circular Dichroism (CD) Spectroscopy for Peptide Conformation

Circular Dichroism (CD) spectroscopy is a widely used technique for the rapid determination of the secondary structure of peptides and proteins in solution. americanpeptidesociety.orgcreative-proteomics.comnih.gov It measures the differential absorption of left- and right-circularly polarized light, which is sensitive to the regular, repeating structures within a biomolecule.

Table 2: Characteristic CD Wavelengths for Peptide Secondary Structures This table summarizes the typical wavelengths for different secondary structures observed in far-UV Circular Dichroism spectroscopy.

| Secondary Structure | Positive Peak (nm) | Negative Peak(s) (nm) |

|---|---|---|

| α-Helix | ~192 | ~208, ~222 |

| β-Sheet | ~195 | ~217 |

| Random Coil | - | ~195 |

Data compiled from general principles of CD spectroscopy. americanpeptidesociety.orgcreative-proteomics.com

X-ray Crystallography of Unnatural Amino Acid-Containing Proteins

X-ray crystallography provides high-resolution, three-dimensional structures of molecules in their crystalline state. nih.gov This technique is the gold standard for visualizing the precise atomic arrangement of a protein, including any incorporated unnatural amino acids. Obtaining a crystal structure of a protein containing 3,5-Dimethyl-L-tyrosine can reveal detailed information about how this bulky residue is accommodated within the protein's fold.

Influence of 3,5-Dimethyl-L-tyrosine on Peptide/Protein Structure and Stability

The introduction of 3,5-Dimethyl-L-tyrosine into a peptide or protein has a significant and predictable influence on its structure and stability. The primary effect stems from the steric bulk of the two methyl groups added to the aromatic ring.

Enhanced Stability : In some contexts, the incorporation of bulky, non-natural amino acids can increase the thermal stability of a peptide or protein. bac-lac.gc.ca The hydrophobic nature of the methyl groups can lead to more favorable packing within the hydrophobic core of a protein, and the restricted conformation can reduce the entropic cost of folding, leading to a more stable structure. Studies on the enzymatic stability of cyclic peptides containing the Dmt-Tic pharmacophore have shown that such analogs can be very stable against proteolytic enzymes. mdpi.com

Altered Binding Affinity : By enforcing a particular conformation, the Dmt residue can significantly enhance binding affinity for a target receptor. nih.govresearchgate.net This has been demonstrated extensively in the field of opioid peptides, where replacing the N-terminal Tyrosine with Dmt dramatically enhances receptor affinity and bioactivity. nih.gov This effect is attributed to the Dmt residue inducing a bioactive conformation that is more complementary to the receptor binding pocket.

Biochemical Interactions and Functional Modulation by 3,5 Dimethyl L Tyrosine

Modulation of Ligand-Receptor Binding and Selectivity

The substitution of L-tyrosine with 3,5-Dimethyl-L-tyrosine (Dmt) at the N-terminus of opioid peptides has been shown to significantly alter their binding affinity and selectivity for opioid receptors. This modification is a key strategy in the design of novel opioid ligands with tailored pharmacological profiles.

The introduction of Dmt into opioid peptides frequently results in a marked increase in binding affinity for the mu-opioid receptor (MOR). nih.gov This enhancement is a critical factor in the potency of many Dmt-containing ligands. For instance, replacing Tyr¹ with Dmt in deltorphin (B1670231) B led to high affinity for both mu- and delta-binding sites. nih.gov Similarly, the substitution of Dmt¹ in Leu-enkephalin resulted in a 356-fold increase in mu-affinity and a 46-fold increase in delta-affinity compared to the parent peptide. pharm.or.jp

In the context of endomorphin-2 (EM-2), analogues with Dmt at the first position ([Dmt¹]EM-2) and various alkylated phenylalanine derivatives at the third position demonstrated enhanced affinities for both mu- and delta-opioid receptors. researchgate.netnih.gov These modifications can transform the receptor selectivity profile. For example, the Dmt¹ replacement in a Leu-enkephalin analog shifted the receptor selectivity from delta to mu. pharm.or.jp

The development of peptidomimetics containing Dmt has also yielded compounds with unique receptor activities. For example, the Dmt-Tic pharmacophore (where Tic is 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid) is a component of many delta-opioid receptor (DOR) antagonists. nih.govacs.org The strategic dimerization of a mu-selective Dmt-containing peptidomimetic has led to the creation of bifunctional ligands. researchgate.net

Table 1: Impact of Dmt Substitution on Opioid Peptide Receptor Affinity

| Parent Peptide | Dmt-Modified Analogue | Change in Mu-Opioid Receptor (MOR) Affinity | Change in Delta-Opioid Receptor (DOR) Affinity | Reference |

|---|---|---|---|---|

| Leu-enkephalin | [Dmt¹]Enk | 356-fold increase | 46-fold increase | pharm.or.jp |

| Deltorphin B | [Dmt¹]Deltorphin B | High affinity | High affinity | nih.gov |

| Endomorphin-2 | [Dmt¹, Xaa³]EM-2 | Enhanced affinity (Kiμ = 0.069–0.32 nM) | Enhanced affinity (Kiδ = 1.83–99.8 nM) | researchgate.netnih.gov |

| Tyr-D-Arg-Phe-bAla-NH₂ (YRFB) | [L-Dmt¹]YRFB | 69-fold increase | 341-fold increase | pharm.or.jp |

The incorporation of 3,5-Dimethyl-L-tyrosine (Dmt) into opioid peptides facilitates specific and often enhanced interactions with both mu (μ) and delta (δ) opioid receptors. This modification can lead to compounds with high affinity and selectivity for the μ-opioid receptor. psu.edu For example, a pyrazinone-containing compound with Dmt exhibited a high μ-opioid receptor affinity (Kiμ = 0.021 nM) and a selectivity of 1,519 for μ over δ receptors. psu.edu

Furthermore, the substitution of Tyr¹ with Dmt in deltorphin B resulted in a peptide with high affinity for both μ and δ binding sites, while showing no activity at kappa-opioid binding sites. nih.gov This dual affinity was confirmed by in vitro bioassays, where the analogue interacted with μ-opioid receptors in guinea-pig ileum and showed δ-opioid receptor interaction in the rabbit jejunum. nih.gov

In some cases, the introduction of Dmt can shift the receptor preference of a peptide. An analogue of Leu-enkephalin with Dmt showed a change in receptor selectivity from δ to μ. pharm.or.jp Conversely, the Dmt-Tic pharmacophore is a well-established motif in the design of highly selective δ-opioid receptor antagonists. nih.govacs.org The strategic combination of Dmt with other modified amino acids can lead to ligands with mixed pharmacological profiles, such as mixed μ-agonist/δ-antagonist or dual μ/δ-agonist activities. researchgate.netnih.gov

Table 2: Receptor Selectivity of Dmt-Containing Opioid Ligands

| Compound | Mu-Opioid Receptor Affinity (Kiμ nM) | Delta-Opioid Receptor Affinity (Kiδ nM) | Selectivity (Kiδ/Kiμ) | Pharmacological Profile | Reference |

|---|---|---|---|---|---|

| Pyrazinone-Dmt Compound 1 | 0.021 | 31.9 | 1,519 | μ-agonist | psu.edu |

| [Dmt¹]Deltorphin B | High | High | - | Dual μ/δ-agonist | nih.gov |

| H-Dmt-Tic-OH | 3,300 | 0.022 | 150,000 | δ-antagonist | nih.govacs.org |

| [Dmt¹,Dmp³]EM-2 | 0.069 | 2.27 | 32.9 | Mixed μ-agonist/δ-antagonist | nih.gov |

| [Dmt¹,Emp³]EM-2 | 0.211 | 3.03 | 14.4 | Dual μ/δ-agonist | nih.gov |

Steric Effects and Pharmacophore Design in Bioactive Peptides

The incorporation of 3,5-Dimethyl-L-tyrosine (Dmt) into bioactive peptides introduces significant steric hindrance due to the two methyl groups on the aromatic ring of the tyrosine residue. nih.gov This steric bulk plays a crucial role in pharmacophore design by influencing the peptide's conformation and its interaction with target receptors.

The methyl groups can restrict the rotational freedom of the tyrosine side chain, which can lock the peptide into a "bioactive conformation" that is more favorable for receptor binding. This conformational constraint is a key principle in the design of peptidomimetics, which aim to mimic the structure of a lead peptide while improving its pharmacological properties. researchgate.net The use of Dmt is a strategy to reduce the flexibility of peptides, which is often a hurdle in structural studies and drug design. nih.gov

In the context of opioid peptides, the steric effects of Dmt contribute to the enhanced affinity and selectivity observed for certain opioid receptors. psu.edu For example, in the design of pyrazinone-containing opioid mimetics, the presence of Dmt was critical for achieving high affinity for the μ-opioid receptor. psu.edu The steric hindrance can also influence the metabolic stability of the peptide by protecting it from enzymatic degradation.

Furthermore, the Dmt-Tic (1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid) pharmacophore is a prime example of how steric effects are harnessed in drug design. nih.gov The combination of the sterically hindered Dmt with the constrained Tic residue has led to the development of potent and selective delta-opioid receptor antagonists. researchgate.net

Antioxidant Properties of 3,5-Dimethyl-L-tyrosine in Peptidic Contexts

Recent studies have highlighted the antioxidant properties of 3,5-Dimethyl-L-tyrosine (Dmt) when it is part of a peptide structure. nih.gov Dmt-conjugated peptides have been shown to mitigate oxidative stress, a key factor in cellular damage and death. nih.govresearchgate.net

In one study, Dmt-conjugated short peptides were found to prevent oxidative damage and cell death in plant microspores. researchgate.net These peptides are capable of translocating to subcellular targets and scavenging reactive oxygen species (ROS), which are harmful byproducts of cellular metabolism. researchgate.net The presence of Dmt-conjugated peptides, such as SS-02 and SS-31, significantly increased the viability of microspores and led to a notable increase in green plant regeneration. researchgate.net This suggests that the Dmt residue contributes to the antioxidant capacity of the peptides, protecting cells from the damaging effects of ROS. nih.gov

The ability of Dmt-containing peptides to be taken up by plant host cells and help mitigate oxidative stress underscores the potential of this unnatural amino acid beyond its well-known role in opioid receptor modulation. nih.gov These findings suggest that the antioxidant properties of Dmt could be a valuable feature in the design of peptides for various therapeutic and biotechnological applications.

Mechanisms of Biochemical Activity in Peptidomimetics

The biochemical activity of peptidomimetics containing 3,5-Dimethyl-L-tyrosine (Dmt) is largely driven by its structural features, which influence receptor binding and activation. The incorporation of Dmt in place of L-tyrosine is a key strategy in the design of opioid peptidomimetics with enhanced potency and specific receptor profiles. nih.govnih.gov

The two methyl groups on the aromatic ring of Dmt introduce steric hindrance that restricts the conformation of the peptide. This can lead to a more "bioactive" conformation, which enhances binding affinity for specific opioid receptors, particularly the mu-opioid receptor (MOR). nih.gov This conformational restriction is a fundamental principle in the design of peptidomimetics, which aim to mimic the essential features of a peptide while having improved drug-like properties. researchgate.net

The Dmt-Tic pharmacophore, where Tic is 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, is a well-established example of how Dmt contributes to the biochemical activity of peptidomimetics. This combination results in potent and selective delta-opioid receptor (DOR) antagonists. nih.govresearchgate.net The N-methylation of the Dmt-Tic pharmacophore can further enhance its antagonist activity at the DOR. acs.org

Furthermore, Dmt-containing peptidomimetics have been developed as potent MOR agonists. nih.gov For instance, substituting the Tic residue in Dmt-Tic ligands with an Aba-Gly scaffold shifted the receptor affinity and bioactivity towards the MOR. nih.gov The biochemical mechanism in these cases involves the specific interactions of the Dmt residue and the rest of the peptidomimetic structure with the binding pocket of the opioid receptor, leading to either agonistic or antagonistic effects.

Computational Studies and Molecular Modeling of 3,5 Dimethyl L Tyrosine Conjugates

Molecular Docking Analyses of 3,5-Dimethyl-L-tyrosine Analogues

Molecular docking has been a pivotal tool in understanding how analogues of 3,5-dimethyl-L-tyrosine interact with their biological targets, most notably the μ-opioid receptor (MOR). These computational analyses have provided structural rationales for the observed binding affinities and functional activities.

Docking studies of Dmt-containing opioid peptides and peptidomimetics into the active state of the MOR have consistently shown that the Dmt residue is a key driver for high potency and agonist activity. mdpi.com When compared to analogues containing the natural L-tyrosine, the two methyl groups of the Dmt moiety engage in additional lipophilic contacts with hydrophobic pockets within the receptor. Specifically, these methyl groups often form favorable interactions with residues such as Y148 and Y326 in the MOR. mdpi.com This enhanced lipophilicity is thought to lower the entropic penalty upon binding. The tyrosine or Dmt ring, a common feature in these analogues, typically establishes lipophilic contacts with residues like M151, I296, and V300. mdpi.com

In a comparative study of the opioid peptides DALDA and its Dmt-containing analogue, [Dmt¹]DALDA, the latter exhibited a significantly increased agonist potency at the MOR. mdpi.com Molecular docking rationalized this by showing the additional lipophilic interactions of the Dmt residue. mdpi.com Similarly, for cyclic peptidomimetics, the ability of the Dmt residue to orient itself within the binding pocket and form crucial interactions is a determining factor for affinity. For instance, in cyclic endomorphin-2 analogues, the Dmt residue at position 1, along with other residues at specific positions, must adopt a conformation that allows for optimal placement within the S1, S2, and S3 subsites of the MOR to achieve high affinity. mdpi.com

The table below summarizes the binding affinities of some 3,5-dimethyl-L-tyrosine analogues for the μ-opioid receptor, highlighting the significant impact of this modification.

| Compound/Analogue | Receptor | Binding Affinity (Ki, nM) |

| [Dmt¹,Xaa³]EM-2 analogues | μ-opioid | 0.069–0.32 |

| [Dmt¹,Xaa³]EM-2 analogues | δ-opioid | 1.83–99.8 |

| [³’⁵’Dmp³]EM-2 | μ-opioid | 141-fold lower than [Dmp³]EM-2 |

| Dmt-Aba-Gly-NH-CH2-Ph | μ-opioid | 0.46 |

| Dmt-Aba-Gly-NH-Ph | μ-opioid | 1.48 |

| Dmt-Aba-Gly-NH-CH2-Bid | μ-opioid | 19.9 |

| Data sourced from multiple studies. nih.govresearchgate.net |

Molecular Dynamics Simulations for Conformational Stability and Ligand-Receptor Interactions

Molecular dynamics (MD) simulations offer a deeper, dynamic understanding of how 3,5-dimethyl-L-tyrosine and its derivatives behave over time, both in solution and when interacting with receptors. These simulations provide insights into conformational stability, the nature of ligand-receptor interactions, and the mechanisms underlying chiral recognition.

MD simulations of Dmt-containing peptidomimetics bound to receptors like the MOR have been instrumental in revealing the stability of these complexes and the key interactions that maintain the bound state. mdpi.commdpi.com These simulations, often running for microseconds, allow for the observation of the dynamic behavior of the ligand within the binding pocket. dovepress.comnih.gov

A key finding from MD studies is the conformational restriction imposed by the Dmt residue. The two methyl groups limit the rotational freedom of the aromatic ring, which can pre-organize the peptide into a bioactive conformation, reducing the entropic penalty of binding. mdpi.com This restricted flexibility can also strengthen crucial hydrogen bonds between the ligand and the receptor. mdpi.com For example, in simulations of cyclic opioid peptidomimetics, the stability of the complex, often measured by the root-mean-square deviation (RMSD) of the protein's Cα atoms, is a key indicator of a favorable binding mode. mdpi.com The persistence of hydrogen bonds and hydrophobic contacts throughout the simulation further validates the docked poses and provides a more realistic picture of the ligand-receptor interactions. nih.gov

Computational studies have also been applied to understand the mechanisms of chiral recognition in liquid chromatography, particularly with chiral stationary phases (CSPs) that incorporate dimethylphenyl groups. nih.govacs.org Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209) and functionalized with 3,5-dimethylphenyl carbamates, are known for their excellent chiral recognition abilities. mdpi.comabo.fi

Molecular modeling and docking are used to investigate the interactions between the enantiomers of an analyte and the chiral selector of the CSP. nih.govmdpi.com These studies suggest that chiral recognition arises from a combination of interactions, including hydrogen bonding, π-π stacking, and steric hindrance. The dimethylphenyl moieties on the CSP play a crucial role by creating a specific three-dimensional environment that preferentially interacts with one enantiomer over the other. The methyl groups can create steric barriers that force the analyte into a specific orientation, allowing for differential interactions with other parts of the chiral selector, such as the carbamate (B1207046) groups which can act as hydrogen bond donors and acceptors. mdpi.com Computational analyses help to visualize these transient diastereomeric complexes and calculate the interaction energies, which can then be correlated with the experimentally observed chromatographic separation. acs.org

Simulations show that the steric bulk of the dimethylphenyl group restricts the possible conformations of the side chain (the χ1 and χ2 torsion angles). nih.gov This not only affects the local conformation around the Dmt residue but can also have a cascading effect on the global peptide fold. By reducing the number of accessible conformations, the Dmt residue can stabilize specific secondary structures, such as turns or extended conformations, which may be crucial for receptor recognition. nih.gov Comparative MD studies of peptides containing tyrosine versus those with 3,5-dimethyl-L-tyrosine can quantify these effects by analyzing parameters like Ramachandran plots, secondary structure propensity, and root-mean-square fluctuations (RMSF) of the peptide backbone and side chains. mdpi.com

Structure-Activity Relationship (SAR) Rationalization through Computational Approaches

Computational chemistry provides a powerful framework for rationalizing the structure-activity relationships (SAR) observed in series of 3,5-dimethyl-L-tyrosine analogues. nii.ac.jpnih.govpreprints.org By integrating molecular docking, MD simulations, and sometimes quantitative structure-activity relationship (QSAR) modeling, researchers can build predictive models that explain how structural modifications translate into changes in biological activity. researchgate.netdrugdesign.org

For Dmt-containing opioid ligands, computational models have successfully explained why certain modifications enhance μ-opioid receptor affinity and selectivity. mdpi.comnih.gov For example, docking studies can show how adding or moving alkyl groups on an adjacent phenylalanine residue in a peptidomimetic can alter the fit within the receptor's binding pocket, either creating favorable new contacts or introducing steric clashes. nih.gov One study found that the position of methyl groups on a Phe³ residue in endomorphin-2 analogues was critical for receptor affinity, a finding that can be rationalized by examining the docked poses. nih.gov

MD simulations further refine this understanding by assessing the stability of the proposed binding modes and the dynamic nature of the interactions. mdpi.com QSAR models can take this a step further by correlating calculated molecular descriptors (e.g., steric parameters, electronic properties, hydrophobicity) with measured biological activities. researchgate.net For instance, a QSAR model might reveal that the hydrophobicity of a particular region of the molecule is the dominant factor for its binding affinity. These computational SAR studies are not merely explanatory; they are also predictive, guiding the design of new, more potent, and selective analogues of 3,5-dimethyl-L-tyrosine. nii.ac.jpnih.gov

Analytical Techniques for Characterization and Detection of 3,5 Dimethyl L Tyrosine

Chromatographic Methods

Chromatography is a fundamental technique for separating 3,5-Dimethyl-L-tyrosine from other compounds in a mixture. This separation is crucial for accurate quantification and further structural analysis.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful tool for the analysis of amino acids and their derivatives, including 3,5-Dimethyl-L-tyrosine. nih.govcuni.cz The technique separates compounds based on their differential interactions with a stationary phase (the column) and a mobile phase (the solvent). For amino acids, which are often polar, reversed-phase HPLC is commonly employed, where a nonpolar stationary phase is used with a polar mobile phase. sci-hub.st

In a typical HPLC analysis of amino acids, derivatization is often performed to enhance their detection by UV or fluorescence detectors. nih.gov However, with the coupling of HPLC to mass spectrometry (LC-MS), derivatization may not always be necessary, as the mass spectrometer provides high specificity and sensitivity. mdpi.com The retention time of 3,5-Dimethyl-L-tyrosine in an HPLC system is a key parameter for its identification, though it should be confirmed with other analytical data. rsc.org The separation of tyrosine and its metabolites is well-established, providing a basis for developing methods for its dimethylated analog. cuni.cz

Table 1: HPLC Parameters for Amino Acid Analysis

| Parameter | Typical Conditions |

| Column | Reversed-phase C18 or C8 |

| Mobile Phase | Gradient of aqueous buffer (e.g., formic acid in water) and organic solvent (e.g., acetonitrile (B52724) or methanol) mdpi.com |

| Flow Rate | 0.2 - 1.5 mL/min nih.govacs.org |

| Detection | UV, Fluorescence, or Mass Spectrometry nih.govcuni.cz |

| Injection Volume | 2 - 20 µL mdpi.comacs.org |

Chiral HPLC Analysis

Distinguishing between the L- and D-enantiomers of 3,5-Dimethyl-tyrosine is critical, as biological systems are highly stereospecific. Chiral HPLC is the primary method for this purpose. This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.

Polysaccharide-based CSPs, particularly those derived from cellulose (B213188) and amylose (B160209) tris(3,5-dimethylphenylcarbamate), are widely recognized for their excellent enantiorecognition capabilities for a broad range of chiral compounds, including amino acid derivatives. mdpi.comhplc.eu The separation mechanism involves a combination of interactions such as hydrogen bonding, dipole-dipole interactions, and steric hindrance within the chiral environment of the CSP. The choice of mobile phase, often a mixture of alkanes and alcohols, is crucial for optimizing the separation. mdpi.com The resolution and separation factor are key metrics for the effectiveness of a chiral separation. mdpi.com

Mass Spectrometry (MS)

Mass Spectrometry (MS) is an indispensable technique for the structural elucidation and sensitive detection of 3,5-Dimethyl-L-tyrosine. It measures the mass-to-charge ratio (m/z) of ionized molecules, providing information about the molecular weight and elemental composition.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for the analysis of polar and thermally labile molecules like amino acids. researchgate.net In ESI-MS, a solution of the analyte is sprayed into the mass spectrometer, forming charged droplets from which ions are desorbed into the gas phase. This method allows for the direct analysis of samples from an HPLC eluent, making the combination of LC and ESI-MS a powerful analytical tool. google.com ESI-MS can provide the accurate molecular weight of 3,5-Dimethyl-L-tyrosine, which has a molecular formula of C11H15NO3 and a monoisotopic mass of 209.1052 Da. nih.gov

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental formula of a compound. researchgate.net This capability is crucial for distinguishing 3,5-Dimethyl-L-tyrosine from other compounds that may have the same nominal mass but a different elemental composition. Techniques like Fourier Transform Ion Cyclotron Resonance (FT-ICR) MS or Orbitrap MS are examples of HRMS instruments that can be used for this purpose. researchgate.net The high mass accuracy of HRMS is particularly valuable in complex biological samples where numerous compounds are present.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Modified Amino Acid Detection

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) combines the separation power of HPLC with the specificity and sensitivity of tandem mass spectrometry. This technique is the gold standard for the detection and quantification of modified amino acids in complex biological matrices. mdpi.com

In an LC-MS/MS experiment, the precursor ion corresponding to 3,5-Dimethyl-L-tyrosine is selected in the first mass analyzer, fragmented through collision-induced dissociation, and the resulting product ions are analyzed in the second mass analyzer. This process, known as multiple reaction monitoring (MRM) when specific precursor-to-product ion transitions are monitored, provides exceptional selectivity and sensitivity. creative-proteomics.com The fragmentation pattern is characteristic of the molecule's structure and can be used for definitive identification. For example, the fragmentation of tyrosine derivatives often involves the loss of the carboxyl group and parts of the side chain. acs.org

Table 2: Key Mass Spectrometry Data for 3,5-Dimethyl-L-tyrosine

| Parameter | Value | Reference |

| Molecular Formula | C11H15NO3 | nih.gov |

| Monoisotopic Mass | 209.10519334 Da | nih.gov |

| Ionization Mode | ESI (Positive or Negative) | mdpi.comcreative-proteomics.com |

| Precursor Ion [M+H]⁺ | m/z 210.1125 | Calculated |

| Precursor Ion [M-H]⁻ | m/z 208.0979 | Calculated |

The development of LC-MS/MS methods for other modified tyrosines, such as 3-nitrotyrosine (B3424624) and 3-chlorotyrosine, provides a strong foundation for establishing robust analytical protocols for 3,5-Dimethyl-L-tyrosine. mdpi.com These methods often involve stable isotope-labeled internal standards to ensure accurate quantification. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Chemical Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive analytical tool for the detailed structural elucidation of 3,5-Dimethyl-L-tyrosine. By observing the magnetic properties of atomic nuclei, NMR provides a wealth of information regarding the molecular structure, including the connectivity of atoms and their spatial arrangement.

Proton (¹H) NMR spectroscopy provides information on the chemical environment of the hydrogen atoms within the 3,5-Dimethyl-L-tyrosine molecule. The chemical shift (δ) of each proton is influenced by its neighboring atoms, offering a unique fingerprint of the molecular structure.

In studies of peptides incorporating 3,5-Dimethyl-L-tyrosine (often abbreviated as Dmt), the proton signals of the Dmt residue can be assigned. For instance, in a peptide context, the aromatic protons of the Dmt residue typically appear in a specific region of the spectrum, and the signals from the alpha-proton (Hα) and beta-protons (Hβ) provide information about the amino acid backbone. The two methyl groups on the aromatic ring give rise to a characteristic singlet signal.

Table 1: Representative ¹H NMR Chemical Shifts for 3,5-Dimethyl-L-tyrosine Residue in a Peptide in DMSO-d₆

| Proton | Chemical Shift (ppm) |

| Aromatic Protons | ~6.5 - 7.0 |

| Alpha-Proton (Hα) | ~4.0 - 4.5 |

| Beta-Protons (Hβ) | ~2.8 - 3.2 |

| Methyl Protons (2x CH₃) | ~2.1 |

Note: The exact chemical shifts can vary depending on the specific peptide sequence, solvent, and temperature.

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton of 3,5-Dimethyl-L-tyrosine. Although ¹³C has a low natural abundance, modern NMR techniques allow for the acquisition of high-quality spectra. Each unique carbon atom in the molecule produces a distinct signal, and its chemical shift is indicative of its bonding environment (e.g., aromatic, aliphatic, carbonyl).

Computational studies and experimental data from related tyrosine derivatives can be used to predict and interpret the ¹³C NMR spectrum of 3,5-Dimethyl-L-tyrosine. researchgate.net The signals for the carboxyl carbon, alpha-carbon, beta-carbon, and the various aromatic carbons, including those bearing the methyl and hydroxyl groups, can be assigned.

Table 2: Predicted ¹³C NMR Chemical Shifts for 3,5-Dimethyl-L-tyrosine

| Carbon Atom | Predicted Chemical Shift (ppm) |

| Carbonyl (C=O) | ~170 - 175 |

| Aromatic C-OH | ~150 - 155 |

| Aromatic C-CH₃ | ~125 - 130 |

| Aromatic C-H | ~128 - 132 |

| Aromatic C-Cβ | ~125 - 130 |

| Alpha-Carbon (Cα) | ~55 - 60 |

| Beta-Carbon (Cβ) | ~35 - 40 |

| Methyl Carbons (2x CH₃) | ~15 - 20 |

Note: These are predicted values and can differ from experimental data.

Two-dimensional Nuclear Overhauser Effect Spectroscopy (2D NOESY) is a powerful NMR technique used to determine the spatial proximity of atoms within a molecule. It detects through-space interactions between protons that are close to each other (typically within 5 Å), regardless of whether they are connected by chemical bonds. This is particularly valuable for determining the three-dimensional structure and conformation of molecules, including peptides containing 3,5-Dimethyl-L-tyrosine.

In a study of a potent peptide derivative incorporating a 2',6'-Dimethyl-L-tyrosine (Dmt) residue, 2D-NOESY experiments were conducted to analyze its conformation. nih.gov The observation of NOE cross-peaks between specific protons provides distance restraints that are used in computational modeling to generate a 3D structure. For example, NOEs between the aromatic protons of the Dmt residue and protons of adjacent amino acids can define the orientation of the Dmt side chain relative to the peptide backbone. nih.gov The analysis of such spectra can reveal how the introduction of the bulky dimethylated tyrosine residue influences the local and global conformation of a peptide, which is often critical for its biological activity. nih.gov

Isotopic Labeling for Research Applications (e.g., ¹³C-Labeled Tyrosine)

Isotopic labeling is a technique where an atom in a molecule is replaced by one of its isotopes, which has the same number of protons but a different number of neutrons. For NMR studies, stable isotopes such as Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N) are commonly used. isotope.commedchemexpress.com While specific research on isotopically labeled 3,5-Dimethyl-L-tyrosine is not widely published, the principles and applications can be understood from studies on its parent amino acid, L-tyrosine.

The introduction of a ¹³C label at specific positions in the 3,5-Dimethyl-L-tyrosine molecule would significantly enhance the sensitivity of ¹³C NMR experiments. This allows for more detailed and targeted studies, even in complex biological systems or large molecules. For example, incorporating ¹³C-labeled 3,5-Dimethyl-L-tyrosine into a peptide or protein would enable researchers to:

Trace Metabolic Pathways: Follow the fate of the labeled amino acid within a biological system.

Simplify Complex Spectra: By selectively observing only the labeled positions, the complexity of the NMR spectrum is greatly reduced, facilitating the analysis of specific interactions.

Determine Rotational Conformations: The analysis of scalar couplings between the ¹³C label and adjacent protons can provide information about the dihedral angles of the side chain, helping to define its conformation.

Study Protein-Ligand Interactions: A ¹³C-labeled 3,5-Dimethyl-L-tyrosine residue can act as a probe to monitor changes in its chemical environment upon the binding of a ligand, providing insights into the binding site and mechanism.

Commercially available L-tyrosine labeled with ¹³C at the 3' and 5' positions of the aromatic ring (the same positions as the methyl groups in 3,5-Dimethyl-L-tyrosine) highlights the feasibility and utility of such labeling strategies for detailed NMR-based research. isotope.commedchemexpress.com

Protein Engineering Applications and Advanced Materials Utilizing 3,5 Dimethyl L Tyrosine

Design and Development of Opioid Peptidomimetics

The incorporation of 3,5-Dimethyl-L-tyrosine has been a particularly fruitful strategy in the field of opioid research. Peptidomimetics are compounds that mimic the structure and function of natural peptides, and the substitution of the N-terminal tyrosine residue, common to most endogenous opioid peptides, with Dmt has led to the development of potent and selective ligands for opioid receptors. nih.govfrontiersin.orgchemrxiv.org The methyl groups on the aromatic ring of Dmt can restrict the conformational freedom of the peptide backbone, leading to a more defined structure that can enhance binding to specific opioid receptor subtypes. chemrxiv.org

Development of Mu-Opioid Receptor Ligands

A significant body of research has demonstrated that replacing the N-terminal tyrosine with 3,5-Dimethyl-L-tyrosine in opioid peptides often leads to a dramatic increase in affinity and selectivity for the mu-opioid receptor (MOR). nih.govfrontiersin.org This enhancement is attributed to the unique conformational constraints imposed by the dimethylated phenyl ring, which is thought to favor a bioactive conformation for MOR binding. chemrxiv.org

For instance, studies on endomorphin-2 (EM-2), an endogenous MOR-selective opioid peptide with the sequence H-Tyr-Pro-Phe-Phe-NH2, have shown that substitution of Tyr¹ with Dmt significantly improves MOR affinity. mdpi.com This modification, often combined with other amino acid substitutions, has been a key strategy in the design of potent MOR agonists. mdpi.comacs.org

The development of peptidomimetics containing Dmt linked to various scaffolds, such as a pyrazinone platform, has also yielded highly potent and selective MOR ligands. In one study, a series of Dmt-containing analogues were synthesized and evaluated for their binding affinity to opioid receptors. The results, summarized in the table below, highlight the subnanomolar affinities for the MOR achieved with these compounds. chemrxiv.org

| Compound | Structure | MOR Binding Affinity (Ki, nM) | DOR Binding Affinity (Ki, nM) | KOR Binding Affinity (Ki, nM) |

| 1 | 3-[H-Dmt-NH-(CH2)2]-6-benzyl-2(1H)-pyrazinone | 0.44 | 16.1 | >10000 |

| 9 | 3-[H-Dmt-NH-(CH2)3]-6-phenethyl-5-methyl-2(1H)-pyrazinone | 0.23 | 25.1 | >10000 |

| 10 | 3-[H-Dmt-NH-(CH2)4]-6-phenethyl-5-methyl-2(1H)-pyrazinone | 0.13 | 58.1 | >10000 |

| 11 | 3-[H-Dmt-NH-(CH2)4]-6-β-phenethyl-5-methyl-2(1H)-pyrazinone | 0.13 | 58.1 | >10000 |

| 12 | 6-[H-Dmt-NH-(CH2)4]-3-phenethyl-2(1H)-pyrazinone | 0.35 | 13.9 | >10000 |

Data sourced from Okada et al., 2007. chemrxiv.org

These findings underscore the critical role of the Dmt residue in achieving high-affinity binding to the MOR, providing a foundation for the development of novel analgesic agents.

Multi-Target Ligands with Opioid Agonist/Antagonist Activities

The versatility of 3,5-Dimethyl-L-tyrosine extends to the design of multi-target opioid ligands, which can simultaneously interact with more than one opioid receptor type, often with different functional outcomes (i.e., agonist at one receptor and antagonist at another). This approach is being explored as a strategy to develop analgesics with improved side-effect profiles. researchgate.netacs.org

A prominent example is the Dmt-Tic pharmacophore, where Dmt is combined with 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic). This combination has been instrumental in creating ligands with mixed mu-agonist/delta-antagonist profiles. acs.org Such ligands are of significant interest because they may provide pain relief through MOR activation while mitigating some of the undesirable side effects, such as tolerance and dependence, by blocking the delta-opioid receptor (DOR). acs.org

Further research on endomorphin-2 analogues has shown that combining a Dmt¹ substitution with modifications at the Phe³ position can yield potent mixed MOR agonist/DOR antagonist ligands. mdpi.comacs.org For example, the analogue [Dmt¹, 2',6'-dimethyl-L-phenylalanine³]EM-2 demonstrated potent MOR agonism and significant DOR antagonism. acs.org The table below presents the in vitro opioid receptor binding affinities of several bifunctional endomorphin-2 analogues. mdpi.com

| Analogue | Structure | MOR Affinity (Ki, nM) | DOR Affinity (Ki, nM) | KOR Affinity (Ki, nM) |

| [Dmt¹,Mmp³]EM-2 | Dmt-Pro-Mmp-Phe-NH₂ | 0.177 | 4.61 | 176 |

| [Dmt¹,³'⁵'Dmp³]EM-2 | Dmt-Pro-³'⁵'Dmp-Phe-NH₂ | 0.111 | 11.6 | 830 |

| [Dmt¹,Dmp³]EM-2 | Dmt-Pro-Dmp-Phe-NH₂ | 0.069 | 2.27 | 94.2 |

| [Dmt¹,Tmp³]EM-2 | Dmt-Pro-Tmp-Phe-NH₂ | 0.182 | 1.83 | 172 |

| [Dmt¹,Emp³]EM-2 | Dmt-Pro-Emp-Phe-NH₂ | 0.211 | 3.03 | 278 |

Data sourced from Mustata et al., 2011. mdpi.com

The development of these multi-target ligands showcases the power of incorporating 3,5-Dimethyl-L-tyrosine to fine-tune the pharmacological profile of peptidomimetics, opening new avenues for the creation of safer and more effective opioid-based therapeutics.

Enhancing Enzyme Stability and Activity through Unnatural Amino Acid Incorporation

The incorporation of unnatural amino acids into proteins is a powerful strategy in enzyme engineering to enhance catalytic activity, stability, and to introduce novel functions. researchgate.netportlandpress.com While the use of various tyrosine analogues for this purpose has been documented, the specific application of 3,5-Dimethyl-L-tyrosine is not extensively reported in the available literature. portlandpress.com

In principle, the introduction of Dmt into an enzyme's structure could confer increased stability through several mechanisms. The bulky and hydrophobic dimethylated phenyl ring could enhance packing within the protein core, leading to greater thermal stability. Additionally, the methyl groups could shield the peptide backbone from proteolytic degradation.

While direct examples of Dmt incorporation to enhance enzyme stability or activity are scarce, studies with other tyrosine analogues provide a proof of concept. For instance, the replacement of a conserved tyrosine with analogues having a lower pKa has been shown to enhance the activity of a myoglobin-based oxidase. portlandpress.com Although 3,5-Dimethyl-L-tyrosine does not significantly alter the pKa of the phenolic hydroxyl group, its unique steric and hydrophobic properties could potentially be exploited to modulate enzyme function in other ways, such as altering substrate specificity or improving stability in non-aqueous solvents. Further research is needed to explore the potential of 3,5-Dimethyl-L-tyrosine in this area of protein engineering.

Creation of Probes for Protein Conformation and Structure-Activity Relationship Studies

The unique structural features of 3,5-Dimethyl-L-tyrosine make it an excellent probe for investigating protein conformation and for conducting detailed structure-activity relationship (SAR) studies. researchgate.net The two methyl groups on the phenyl ring provide distinct steric and electronic properties compared to the parent amino acid, L-tyrosine.

When incorporated into a peptide or peptidomimetic, the Dmt residue acts as a conformational constraint, limiting the rotational freedom around the chi1 and chi2 dihedral angles of the side chain. This restriction can help to stabilize a particular conformation of the ligand, which can then be used to probe the topology of a receptor's binding pocket. By comparing the binding affinity and activity of a Dmt-containing ligand with its unsubstituted tyrosine counterpart, researchers can infer the preferred conformation for receptor binding.

The extensive use of Dmt in the development of opioid ligands has generated a wealth of SAR data. chemrxiv.orgmdpi.comacs.org These studies have systematically explored how the presence of the dimethyl groups on the tyrosine ring influences receptor affinity, selectivity, and functional activity. This information is invaluable for building computational models of ligand-receptor interactions and for the rational design of new therapeutic agents. The differences in bioactivity observed between Dmt-containing compounds and other tyrosine analogues provide critical insights into the specific interactions that govern molecular recognition at the receptor level.

Self-Assembling Peptides Featuring Tyrosine Analogues for Material Science